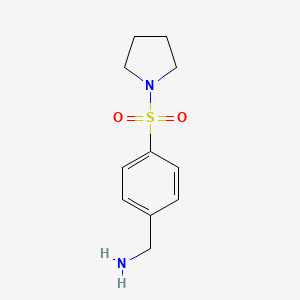

4-(Pyrrolidine-1-sulfonyl)-benzylamine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Bioactive Chemical Entities

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in the design of biologically active compounds. nih.govfrontiersin.org Its prevalence is attributed to several key features that make it an attractive component for medicinal chemists. The non-planar, puckered nature of the sp³-hybridized ring provides a three-dimensional structure that can effectively explore the pharmacophore space, allowing for precise spatial orientation of substituents to interact with biological targets. nih.govnih.govresearchgate.net This structural complexity is often essential for achieving high-affinity binding to enzymes and receptors. nih.gov

Furthermore, the pyrrolidine nucleus is a common feature in numerous natural products, including many alkaloids and the essential amino acid proline, which underscores its fundamental role in biological processes. frontiersin.orgmdpi.com The presence of one or more chiral centers in substituted pyrrolidines allows for the generation of stereoisomers, which can exhibit distinct biological profiles and target selectivity. nih.govnih.govresearchgate.net This stereochemical diversity is a powerful tool in drug discovery for optimizing potency and reducing off-target effects. nih.gov The pyrrolidine scaffold is found in a wide array of FDA-approved drugs, demonstrating its versatility and clinical significance across various therapeutic areas, including antiviral, antibacterial, and anticancer agents. nih.govmdpi.com

| Drug Class | Examples of Pyrrolidine-Containing Drugs | Therapeutic Use |

|---|---|---|

| Antiviral | Asunaprevir, Daclatasvir, Grazoprevir | Hepatitis C |

| Antihypertensive | Captopril | High Blood Pressure |

| Antibacterial | Gemifloxacin | Bacterial Infections |

| Antipsychotic | Sulpiride, Raclopride | Psychiatric Disorders |

| Anti-migraine | Eletriptan | Migraine Headaches |

Role of Sulfonamide Moieties in Pharmaceutical Agents

The sulfonamide functional group (-SO₂NH-) is another cornerstone of medicinal chemistry, having played a transformative role in medicine since the discovery of the first antibacterial "sulfa drugs". ajchem-b.comeverydayhealth.comresearchgate.net This moiety is a key component in a vast number of therapeutic agents due to its ability to act as a versatile pharmacophore and its synthetic accessibility. ajchem-b.comresearchgate.netajchem-b.com Sulfonamides are known to be chemically stable and can engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net

The initial breakthrough of sulfonamides as antimicrobial agents stemmed from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. everydayhealth.com This mechanism effectively halts bacterial growth and replication. rxlist.com Beyond their antibacterial applications, sulfonamides are integral to a wide range of other drug classes. ajchem-b.comajchem-b.com They are found in diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., zonisamide), anti-inflammatory drugs (e.g., celecoxib), and hypoglycemic agents (e.g., glyburide). verywellhealth.comclevelandclinic.orgdrugs.com This functional group's ability to inhibit various enzymes, such as carbonic anhydrases and proteases, has led to its widespread use in treating conditions from glaucoma to cancer and viral infections. ajchem-b.comajchem-b.comnih.gov

| Drug Class | Examples of Sulfonamide-Containing Drugs | Therapeutic Use |

|---|---|---|

| Antibacterial | Sulfamethoxazole, Sulfadiazine | Bacterial Infections |

| Diuretic | Hydrochlorothiazide, Furosemide | Hypertension, Edema |

| Anti-inflammatory | Celecoxib | Arthritis, Pain |

| Antidiabetic | Glyburide, Glipizide | Type 2 Diabetes |

| Anticonvulsant | Zonisamide | Epilepsy |

| Antiviral (Protease Inhibitor) | Darunavir | HIV/AIDS |

Overview of 4-(Pyrrolidine-1-sulfonyl)-benzylamine as a Representative Chemical Structure in Research

The chemical compound this compound serves as a quintessential example of a molecule that conjugates the pyrrolidine, sulfonamide, and benzylamine (B48309) moieties. While not a marketed drug itself, this structure and its analogs are frequently encountered in medicinal chemistry research as key intermediates or building blocks for the synthesis of more complex, biologically active molecules. huatengsci.com Its structure features a central benzene (B151609) ring substituted with a pyrrolidine-1-sulfonyl group and an aminomethyl (benzylamine) group.

This arrangement provides a versatile scaffold for further chemical modification. The benzylamine portion offers a primary amine that can be readily functionalized to introduce various substituents or link to other molecular fragments. The pyrrolidine-sulfonamide part of the molecule contributes to its physicochemical properties, such as solubility and lipophilicity, and can play a role in directing the molecule's interaction with specific biological targets. The structural rigidity of the benzene ring combined with the flexibility of the pyrrolidine and the hydrogen-bonding capabilities of the sulfonamide and amine groups make it an attractive starting point for designing new chemical entities.

| Chemical Properties of this compound | |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S |

| Molecular Weight | 240.33 g/mol |

| Key Structural Features | Pyrrolidine ring, Sulfonamide linker, Benzylamine group |

| Potential Role in Research | Synthetic intermediate, Scaffold for library synthesis |

Scope and Objectives of Academic Investigations into Pyrrolidine-Sulfonamide-Benzylamine Conjugates

Academic and industrial research into molecules containing the pyrrolidine-sulfonamide-benzylamine framework is driven by the pursuit of novel therapeutic agents with improved efficacy and selectivity. The primary objective of these investigations is often to synthesize libraries of related compounds and evaluate their biological activity against specific targets. nih.gov By systematically modifying each component of the scaffold—the pyrrolidine ring, the aromatic core, and the benzylamine substituent—researchers can conduct detailed structure-activity relationship (SAR) studies. rsc.org

These studies aim to identify which chemical features are essential for biological activity and to optimize properties such as potency, selectivity, and metabolic stability. For example, research has explored such conjugates for their potential as enzyme inhibitors, targeting classes like dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes or thrombin for anticoagulant therapies. nih.govnih.gov Other investigations have focused on developing anti-inflammatory agents or anticonvulsants. acs.orgnih.gov The overarching goal is to leverage the favorable characteristics of the pyrrolidine and sulfonamide groups to design novel drug candidates for a wide range of diseases.

Structure

3D Structure

Properties

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITKDGDSVDJQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588558 | |

| Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784997-49-5 | |

| Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of 4 Pyrrolidine 1 Sulfonyl Benzylamine Derivatives

Influence of Substituents on the Pyrrolidine (B122466) Ring

The pyrrolidine ring serves as a versatile, three-dimensional scaffold in drug design, with its substituents' nature, position, and stereochemistry playing a pivotal role in target engagement. nih.gov The non-planarity of the saturated ring allows for a thorough exploration of pharmacophore space, a phenomenon known as "pseudorotation". nih.gov

Effects of N-Substitutions on Biological Activity Profiles

The nitrogen atom of the pyrrolidine ring is a key feature, and its substitution pattern can significantly modulate the biological activity of the parent compound. The nonbonding electron pair on the nitrogen is often crucial for significant activity. acs.org While specific SAR studies on N-substituted 4-(pyrrolidine-1-sulfonyl)-benzylamine are not extensively detailed in the reviewed literature, general principles of medicinal chemistry suggest that N-alkylation can influence several properties.

N-alkylation of sulfonamides and related heterocyclic amines is a common strategy in drug development. acs.orgresearchgate.net Such modifications can alter the compound's basicity, lipophilicity, and steric profile. Changes in basicity can affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and ability to form ionic interactions with the biological target. Furthermore, the introduction of different N-alkyl or N-aryl groups can provide additional contact points with the target receptor or enzyme, potentially enhancing binding affinity and selectivity. Conversely, bulky N-substituents could introduce steric hindrance, negatively impacting activity.

Impact of Substitutions at C-2, C-3, and C-4 Positions of the Pyrrolidine Ring

Substitutions on the carbon framework of the pyrrolidine ring have been shown to strongly affect biological activity.

In a series of pyrrolidine sulfonamides developed as GlyT1 inhibitors for schizophrenia, substitutions at the C-3 position were found to be particularly impactful. nih.gov The introduction of a phenyl ring at this position was a starting point for SAR investigations. Further derivatization revealed that fluorophenyl substituents at the C-3 position resulted in superior in vitro potency compared to the unsubstituted phenyl ring. nih.gov

Research on other pyrrolidine-containing scaffolds corroborates the importance of C-3 substituents. For example, in a series of pyrrolidine-2,5-dione derivatives, 3-benzhydryl and 3-isopropyl groups conferred the most favorable anticonvulsant activity in one assay, while 3-methyl and unsubstituted derivatives were more active in another, highlighting that the optimal substituent is target-dependent. nih.gov

Substituents at the C-4 position have been noted to primarily affect the puckering of the pyrrolidine ring, which in turn influences the spatial orientation of other substituents and their interaction with the target. nih.gov

| Compound ID | C-3 Substituent (R¹) | Potency (Kᵢ, µM) | Reference |

|---|---|---|---|

| 23a (Reference) | H | >10 | nih.gov |

| - | Unsubstituted Phenyl | Improved Potency | nih.gov |

| - | Fluorophenyl | Best Potency | nih.gov |

| 23t | H (R¹), Indanyl (R²) | 0.001 | nih.gov |

Role of Pyrrolidine Ring Stereochemistry and Conformational Preferences

The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical determinant of biological activity. Different stereoisomers and the resulting spatial orientation of substituents can lead to vastly different biological profiles due to distinct binding modes with enantioselective protein targets. nih.gov

The conformational flexibility of the five-membered ring allows it to adopt various "puckered" conformations (envelope or twist). The specific conformation preferred by a derivative can be controlled by the appropriate choice of substituents, whose inductive and stereoelectronic factors influence the ring's puckering and, consequently, its pharmacological efficacy. nih.gov For instance, in the development of STAT3 inhibitors, proline-linker analogues (which incorporate a pyrrolidine ring) demonstrated stereospecific activity, with the (R)-enantiomer showing a threefold improvement in potency over the (S)-enantiomer. nih.gov This highlights that a specific three-dimensional arrangement of the pharmacophoric elements is essential for optimal target interaction.

Modifications of the Sulfonamide Bridge

The sulfonamide linker is not merely a spacer but an integral pharmacophoric element that partakes in key interactions with biological targets, often through hydrogen bonding. Modifications to this bridge are a cornerstone of SAR studies for this chemical class.

Isosteric Replacements and Bioisosteric Variations of the Sulfonyl Group

Bioisosterism, the replacement of a functional group with another that retains similar biological properties, is a powerful strategy in drug design. ufrj.br The sulfonamide group is a versatile functionality for which several bioisosteric replacements have been explored to modulate physicochemical and pharmacological properties.

Notable bioisosteres for the sulfonamide group include:

Sulfoximines : In some contexts, replacing a sulfonamide with a sulfoximine (B86345) has preserved biological activity while mitigating off-target effects, such as carbonic anhydrase inhibition. sci-hub.se

gem-Dimethylsulphone : This group has been successfully used as a bioisostere for a metabolically unstable sulfonamide, maintaining potency while improving the metabolic profile.

Carboxylic Acids : A well-established bioisosteric relationship exists between sulfonamides and carboxylic acids, based on similarities in electronic, conformational, and physicochemical properties like pKa. ufrj.br In one study on angiotensin II receptor antagonists, the replacement of a carboxylic acid group with a sulfonamide moiety increased the drug's efficacy threefold, with the IC50 value dropping from 275 nM to 100 nM. zu.ac.ae

Other Acidic Heterocycles : Groups like tetrazoles and squarates are also common bioisosteres for functionalities like carboxylic acids and, by extension, can be considered in relation to sulfonamides. zu.ac.ae

Transforming the sulfonamide moiety into amides, carbamides, tertiary amines, or urea (B33335) groups has also been investigated, although in the case of GlyT1 inhibitors, these modifications resulted in inactive compounds, underscoring the importance of the sulfonamide group for that specific target. nih.gov

Alterations in Linker Length, Flexibility, and Attachment Points

The linker connecting the pyrrolidine scaffold and the benzylamine (B48309) moiety plays a crucial role in determining the optimal positioning of these two fragments within the target's binding site. The linker's length, rigidity, and flexibility can have a profound impact on binding affinity. nih.govresearchgate.net

Studies on various inhibitor classes have demonstrated that linker properties are a key optimization parameter:

Flexibility : In some pyrrolidine amide derivatives, conformationally flexible linkers were found to increase inhibitory potency. rsc.orgnih.gov However, this increased flexibility came at the cost of reduced selectivity against other enzymes. rsc.orgnih.gov In the design of certain carbonic anhydrase inhibitors, incorporating a flexible ureido linker was shown to enhance specificity by allowing the "tail" portion of the inhibitor to better engage with unique amino acid residues in the active site. nih.gov

Rigidity : Conversely, conformationally restricted or rigid linkers can improve selectivity, albeit sometimes at the expense of potency. rsc.orgnih.gov Rigid linkers, such as an ethynyl (B1212043) group, can be used to effectively span distances between binding pockets to interact with specific residues. nih.gov

Linker Strain : Systematic studies have shown that the strain and conformational preferences of a linker can significantly impact binding affinity, even when the key binding fragments appear to be optimally positioned in co-crystal structures. nih.govresearchgate.net This underscores that linker optimization is a critical component of fragment-based drug design.

| Linker Type | Effect on Potency | Effect on Selectivity | Reference |

|---|---|---|---|

| Flexible Linkers | Increased | Reduced | rsc.orgnih.gov |

| Rigid/Restricted Linkers | Decreased or Unchanged | Increased | rsc.orgnih.gov |

| Flexible Ureido Linker | - | Increased Specificity | nih.gov |

Structure-Activity Relationships of the Benzylamine Moiety

Impact of Aromatic Ring Substitutions on Bioactivity and Selectivity

The central aromatic ring of the benzylamine moiety serves as a scaffold that can be modified to explore interactions with the target protein. Docking studies often reveal significant space around this ring, suggesting that introducing various substituents could lead to enhanced binding affinity through additional interactions, for instance, with a cofactor or hydrophobic pockets within the active site. nih.gov The nature, position, and size of substituents on this phenyl ring can dramatically alter a compound's bioactivity and selectivity.

Research into a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, for example, showed that substituting the benzyl (B1604629) group's phenyl ring at the 4-position with another phenyl ring was well-tolerated, maintaining comparable inhibitory potency. acs.org This finding opened avenues for synthesizing a variety of biphenyl (B1667301) analogues to further probe the SAR. acs.org In another study on benzylproline-derived inhibitors, substitutions on the phenyl ring were found to increase the apparent binding affinity, particularly with increasing hydrophobicity of the side chain. researchgate.net

Conversely, in some series, substitutions on the central aromatic ring have led to decreased activity. For instance, in a series of substituted aryl benzylamines designed as 17β-Hydroxysteroid dehydrogenase type 3 inhibitors, modifications to the hydrophobic headgroup with 4-trifluoromethoxy or 5-fluoro substituents resulted in lower biological activity compared to the unsubstituted lead compound. nih.gov Similarly, introducing dimethoxy groups on the ring can lead to inactivity, likely due to steric clashes within the binding pocket. nih.gov

These findings highlight that the impact of aromatic ring substitutions is highly dependent on the specific biological target and the topology of its binding site. A wide range of substitutions, including halogens, alkyls, alkoxy groups, and heterocycles, are often explored to build a comprehensive SAR profile. nih.gov

| Parent Compound Scaffold | Substitution | Position | Effect on Activity | Reference Compound IC50 | Substituted Compound IC50 |

|---|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | Phenyl | 4 | Well-tolerated, comparable potency | 3.1 μM | 3.7 μM |

| Aryl Benzylamine | 4-Trifluoromethoxy | - | Decreased activity | 0.9 μM | >10 μM |

| Aryl Benzylamine | 5-Fluoro | - | Decreased activity | 0.9 μM | >10 μM |

| Benzylproline | Phenyl | - | Increased affinity | - | - |

Modifications to the Primary Amine Functionality

The primary amine of the benzylamine scaffold is a crucial functional group, often acting as a key hydrogen bond donor in enzyme-inhibitor interactions. nih.gov Modifications to this amine, such as N-alkylation or acylation, are a common strategy in SAR studies to probe its role in binding and to modulate the compound's physicochemical properties.

Alkylation of the nitrogen atom helps determine whether the NH group is essential for hydrogen bonding with the target. nih.gov For instance, N-methylation can be performed to assess the impact on activity. If a decrease in potency is observed, it suggests the hydrogen bond donor capability of the primary or secondary amine is important for the interaction. Primary benzylamines are considered vital building blocks for further derivatization in the pharmaceutical industry. acs.org

Furthermore, converting the amine to an amide or sulfonamide can introduce additional interaction points and alter the molecule's electronic and lipophilic character. The synthesis of benzylamine-derived sulfonamide libraries has been a successful strategy for identifying potent inhibitors of enzymes like thrombin. nih.gov In the development of inhibitors for 17β-HSD3, the nitrogen atoms in the amine and an adjacent amide bond were identified as potential hydrogen bond donors, prompting the synthesis of N-methylated compounds to clarify their respective roles. nih.gov

Importance of the Benzyl Linker Orientation and Spatial Arrangement

The methylene (B1212753) (-CH2-) group that links the phenyl ring and the nitrogen atom, known as the benzyl linker, plays a critical role in defining the orientation and spatial arrangement of the key pharmacophoric elements. Its flexibility allows the molecule to adopt an optimal conformation within the binding site.

Substitution on the CH2 of the benzylamine linker is a strategy to introduce hydrophobicity and mimic favorable interactions observed in other potent inhibitors. nih.gov For example, incorporating a hydrophobic group on the linker can fill available space in the active site, potentially improving potency and selectivity. nih.gov

The length and rigidity of the linker are also critical parameters. Extending the linker may allow the molecule to realign within the active site to interact with other hydrophobic regions or the cofactor. nih.gov In the context of antibody-drug conjugates, cleavable linkers based on a benzyl carbamate (B1207046) structure have been developed, where the benzyl group's substitution pattern is crucial for the linker's cleavage and payload release mechanism. nih.gov The orientation of the benzyl group can also dictate binding modes. In one study of anaplastic lymphoma kinase (ALK) inhibitors, an X-ray crystal structure revealed a unique binding mode where the benzyl group occupied a specific back pocket, explaining the compound's potency. researchgate.net

Rational Design Principles for SAR Exploration

Rational drug design is a cornerstone of modern medicinal chemistry, utilizing the knowledge of a biological target's structure and mechanism to design and synthesize new inhibitors. nih.gov This approach is fundamental to efficiently exploring the structure-activity relationships of compounds like this compound. SAR analysis, in turn, provides the data needed to refine computational models and guide the next round of design. oncodesign-services.com

Key rational design strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known (from X-ray crystallography or NMR spectroscopy), SBDD allows for the design of molecules that fit precisely into the binding site. oncodesign-services.com Docking studies can predict how different substitutions on the benzylamine scaffold will interact with amino acid residues, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods are employed. These rely on the knowledge of other molecules that bind to the target. Pharmacophore modeling can identify the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity, guiding the design of new derivatives that incorporate these features in the correct spatial arrangement. oncodesign-services.com

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This is often done to improve potency, selectivity, or metabolic stability. For example, a metabolically labile hydrogen atom might be replaced with deuterium (B1214612) or a lipophilic moiety with an oxetane (B1205548) group to enhance pharmacokinetic properties. acs.org

These rational design approaches transform SAR exploration from a trial-and-error process into a targeted and efficient search for optimized lead compounds. nih.gov

High-Throughput Screening and Combinatorial Chemistry for SAR Elucidation

To rapidly generate extensive SAR data, modern drug discovery relies heavily on high-throughput screening (HTS) and combinatorial chemistry. ewadirect.com These technologies allow for the synthesis and testing of vast numbers of compounds in a short period, dramatically accelerating the identification of initial "hits" and the subsequent optimization of "leads". youtube.com

Combinatorial Chemistry is a set of techniques for creating a large number of different but structurally related molecules in a single process. wikipedia.org Instead of synthesizing compounds one at a time, chemists can generate a "library" containing hundreds, thousands, or even millions of compounds. uomustansiriyah.edu.iqijpsonline.com For benzylamine derivatives, a combinatorial approach might involve reacting a common benzylamine core with a diverse set of sulfonyl chlorides or reacting various substituted benzylamines with a pyrrolidine sulfonyl chloride. nih.gov

Solid-Phase Synthesis: A common technique in combinatorial chemistry where molecules are built on small polymer beads. wikipedia.org This method simplifies the purification process, as reagents and by-products can be washed away, leaving the desired compound attached to the solid support. ijpsonline.com The "split-and-pool" or "split-mix" synthesis method is a powerful solid-phase strategy that can generate all possible combinations of a set of building blocks. wikipedia.org

Parallel Synthesis: This approach involves the simultaneous synthesis of a large number of individual compounds in a spatially separated format, such as a 96-well microtiter plate. ijpsonline.com This method is advantageous because the identity of each compound at each location is known. wikipedia.org

High-Throughput Screening (HTS) is the process that complements combinatorial synthesis. It uses automated robotic systems to rapidly test the biological activity of these large compound libraries against a specific disease target. youtube.com HTS can screen over a million compounds per day, quickly identifying active molecules that can serve as starting points for a drug discovery program. youtube.com The vast amount of data generated helps to build a preliminary SAR, identifying patterns of activity across similar molecules in the library. youtube.com

Together, combinatorial chemistry and HTS provide a powerful engine for drug discovery, enabling a comprehensive exploration of the SAR for a given chemical scaffold like this compound and accelerating the journey from an initial concept to a potential drug candidate. ewadirect.comwikipedia.org

No Specific Computational Studies Found for this compound

Despite a comprehensive search of publicly available scientific literature, no specific molecular docking or molecular dynamics simulation studies were identified for the chemical compound this compound. Therefore, it is not possible to provide a detailed article on the computational and theoretical investigations of this specific molecule as requested.

The search encompassed a wide range of databases and search terms related to computational chemistry, molecular modeling, and structural biology. While numerous studies on related classes of compounds, such as benzenesulfonamides and pyrrolidine derivatives, are available, none specifically focus on the computational analysis of this compound.

Research in computational pharmacology and medicinal chemistry often involves molecular docking and molecular dynamics simulations to understand the interactions of potential drug candidates with biological targets. These methods are crucial for:

Predicting Ligand-Target Binding: Understanding how a molecule fits into the active site of a protein.

Estimating Binding Affinity: Calculating the strength of the interaction between a molecule and its target.

Identifying Key Interactions: Pinpointing the specific amino acid residues that are crucial for binding.

Analyzing Conformational Dynamics: Studying the movement and flexibility of the molecule and its target over time.

Assessing Complex Stability: Evaluating the stability of the molecule when bound to its target.

Without specific studies on this compound, the detailed information requested for the article, including data tables on binding affinities, interaction energies, and key amino acid residues, cannot be generated.

It is important to note that the absence of published research does not necessarily mean that such studies have not been conducted. They may be part of proprietary research within pharmaceutical or biotechnology companies that is not publicly disclosed.

Computational and Theoretical Investigations of 4 Pyrrolidine 1 Sulfonyl Benzylamine and Its Molecular Interactions

Molecular Dynamics (MD) Simulations

Characterization of Solvent Effects on Molecular Interactions

The influence of solvents on the molecular interactions of 4-(Pyrrolidine-1-sulfonyl)-benzylamine is a critical aspect of its theoretical investigation. The conformational flexibility and interaction profile of the molecule are predicted to be highly dependent on the surrounding medium's polarity. The molecule possesses distinct polar and non-polar regions: the sulfonamide and benzylamine (B48309) moieties provide sites for hydrogen bonding and polar interactions, while the phenyl and pyrrolidine (B122466) rings constitute hydrophobic domains.

In polar protic solvents, such as water or ethanol, the primary amine (-NH₂) and the sulfonyl (-SO₂) groups are expected to act as strong hydrogen bond donors and acceptors, respectively. These interactions with solvent molecules can stabilize the solute, potentially influencing the rotational barriers around the C-S and C-N bonds and favoring a more extended conformation. Conversely, in aprotic, non-polar solvents like hexane (B92381) or toluene, intramolecular hydrogen bonding between the amine protons and the sulfonyl oxygens might become more favorable. Such an intramolecular interaction could lead to a more compact, folded conformation.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. By treating the solvent as a continuous medium with a specific dielectric constant, these models can calculate the energetic differences between various conformations in different environments. Strong hydrogen-bonding solvents like dimethyl sulfoxide (B87167) (DMSO) are predicted to effectively solvate the polar groups, similar to protic solvents, thereby influencing the molecule's interactive potential with biological targets. Understanding these solvent-induced conformational and electronic changes is fundamental to predicting the compound's behavior in diverse chemical and biological systems.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, typically using the B3LYP functional with a 6-311G++(d,p) basis set, would be employed to determine its optimized three-dimensional structure. nih.gov

These calculations provide precise theoretical values for bond lengths, bond angles, and dihedral angles. For instance, the S-N bond length within the sulfonamide group is expected to be approximately 1.63 Å, and the S=O bond lengths around 1.43 Å, based on studies of similar sulfonyl compounds. nih.gov The geometry of the pyrrolidine ring is anticipated to adopt an envelope or twisted conformation to minimize steric strain. DFT analysis also yields electronic properties such as total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and electrostatic interactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Pathways

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich benzylamine portion, specifically the phenyl ring and the lone pair of the nitrogen atom. The LUMO is expected to be distributed over the electron-withdrawing pyrrolidine-1-sulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical stability. A smaller energy gap suggests higher reactivity. Computational studies on similar sulfonamides have shown that these molecules possess significant energy gaps, indicating good kinetic stability.

| Parameter | Theoretical Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability |

Note: The values presented are representative theoretical values for this class of compounds and are used for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Analysis for Pharmacophore Mapping

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule, which is invaluable for understanding intermolecular interactions and for pharmacophore mapping. The MEP map illustrates regions of negative and positive electrostatic potential, identifying sites for electrophilic and nucleophilic attack.

In the MEP surface of this compound, the most negative potential (typically colored red or yellow) is expected to be concentrated around the highly electronegative oxygen atoms of the sulfonyl group. These regions represent likely sites for hydrogen bond acceptance. Conversely, the areas of highest positive potential (colored blue) are predicted to be located around the hydrogen atoms of the primary amine group (-NH₂), indicating their role as hydrogen bond donors. The aromatic ring will exhibit a region of moderate negative potential above and below the plane of the ring due to the π-electron cloud. This detailed map of electrostatic potential helps in identifying the key features of the molecule responsible for its binding to biological targets, thereby guiding the design of new derivatives with enhanced activity.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (Theoretical Models)

Theoretical Absorption Prediction

In silico models are frequently used in early-stage drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, providing an early assessment of its drug-likeness. The potential for oral bioavailability of this compound can be theoretically evaluated using established guidelines such as Lipinski's Rule of Five.

Lipinski's rule stipulates that a compound is more likely to be orally absorbed if it meets the following criteria: a molecular weight (MW) of less than 500 Da, a calculated octanol-water partition coefficient (Log P) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). Additionally, other parameters like the number of rotatable bonds (nRotb) and the topological polar surface area (TPSA) are considered, where values of nRotb ≤ 10 and TPSA ≤ 140 Ų are generally favorable for good oral bioavailability.

The calculated physicochemical properties for this compound are summarized in the table below. The analysis reveals that the compound adheres to all the criteria of Lipinski's Rule of Five and possesses favorable values for rotatable bonds and TPSA. These theoretical predictions suggest that this compound has a high probability of good membrane permeability and oral absorption.

| Parameter | Value | Lipinski's Guideline | Compliance |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S | - | - |

| Molecular Weight (g/mol) | 240.33 | < 500 | Yes |

| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |

| Log P (Calculated) | 1.35 | ≤ 5 | Yes |

| Rotatable Bonds (nRotb) | 3 | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 61.9 Ų | ≤ 140 Ų | Yes |

Theoretical Bioavailability Assessments

The theoretical bioavailability of a compound is a prediction of its "drug-likeness" and its ability to be absorbed and distributed in the body to reach its target. These assessments are often based on a set of calculated physicochemical properties. While specific experimental data for this compound is not publicly available, its potential bioavailability can be evaluated using established computational models and rules, such as Lipinski's Rule of Five. tandfonline.comnih.gov

Lipinski's Rule of Five is a guideline used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. tandfonline.comrsc.org The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5.

Computational tools can predict these properties for this compound. Based on its chemical structure, the following theoretical values can be determined:

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | ~254.34 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 (from the -NH2 group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2 from -SO2, 1 from Pyrrolidine-N) | ≤ 10 | Yes |

| Log P (octanol-water partition coefficient) | ~1.5 - 2.5 (estimated) | ≤ 5 | Yes |

As indicated in the table, this compound is predicted to comply with all of Lipinski's rules, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Further computational assessments often involve the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These in silico models provide a more detailed profile of a compound's likely behavior in a biological system. For a compound like this compound, a theoretical ADMET profile might be generated as shown in the hypothetical table below, which is representative of data typically generated for sulfonamide derivatives. jbclinpharm.orgpharmablock.com

| ADMET Parameter | Predicted Property for this compound (Illustrative) | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May have limited access to the central nervous system. |

| P-glycoprotein Substrate | No (predicted) | Not likely to be actively pumped out of cells, which can be beneficial for drug efficacy. |

| CYP450 2D6 Inhibition | Low probability | Reduced risk of drug-drug interactions involving this major metabolic enzyme. |

| AMES Toxicity | Non-mutagenic (predicted) | Low likelihood of causing genetic mutations. |

It is crucial to note that these are theoretical predictions and require experimental validation. However, they serve as a valuable initial screening tool in the drug discovery process.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR/3D-QSAR) Studies

Cheminformatics and QSAR studies are powerful computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that influence potency and selectivity.

For a class of compounds like sulfonylbenzylamine derivatives, a QSAR study would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for a specific enzyme or receptor) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While a specific QSAR model for this compound is not available in the public domain, studies on other sulfonamide derivatives have successfully employed these methods to predict their activity against various biological targets. jbclinpharm.orgqub.ac.uk For instance, a hypothetical QSAR model for a series of related compounds might take the following form:

log(1/IC50) = 0.75 * (LogP) - 0.23 * (Molecular Volume) + 1.54 * (Dipole Moment) + C

This equation would suggest that higher lipophilicity and dipole moment, and a smaller molecular volume, are correlated with higher biological activity in this particular series.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity.

For a molecule like this compound, a 3D-QSAR study on a series of analogs could reveal key structural insights. For example, the contour maps might indicate that:

Steric Fields: Bulky substituents are favored in a particular region of the molecule, while they are disfavored in another. This could guide the design of analogs with improved binding affinity.

Electrostatic Fields: Regions where positive or negative electrostatic potentials are favorable for activity can be identified, suggesting where to introduce electron-donating or electron-withdrawing groups.

Hydrophobic Fields: The maps can highlight areas where hydrophobic groups would enhance activity, likely by interacting with a hydrophobic pocket in the target protein.

Hydrogen Bond Donor/Acceptor Fields: These maps show where hydrogen bond donors or acceptors on the molecule would form favorable interactions with the biological target.

The insights gained from such 3D-QSAR studies are instrumental in the rational design of new derivatives with enhanced potency and selectivity. For example, if the analysis indicated that a bulky, hydrophobic group is favored at the para-position of the benzylamine ring, medicinal chemists could synthesize and test analogs with this modification. Studies on other sulfonamide derivatives have demonstrated the utility of 3D-QSAR in identifying such key structural features for optimizing biological activity. nih.gov

Biological Activities and Pharmacological Target Modulation by 4 Pyrrolidine 1 Sulfonyl Benzylamine Analogues

Enzyme Inhibition and Modulation Studies (In Vitro and Preclinical Models)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes. mdpi.com Analogues featuring sulfonamide-pyrrolidine scaffolds have been explored as DPP-4 inhibitors. The interaction of these inhibitors with the enzyme often involves the pyrrolidine (B122466) moiety binding to the S1 pocket of the DPP-4 active site. The development of various DPP-4 inhibitors has confirmed the importance of this enzyme in the pathophysiology of type 2 diabetes. nih.gov

In silico and in vitro studies have been conducted to assess the binding affinities of compounds with sulfonamide-pyrrolidine scaffolds. nih.gov For instance, research into a series of DPP-4 inhibitors containing these scaffolds identified agents with potent inhibitory activity in the nanomolar range, comparable to the reference drug Vildagliptin. nih.gov The presence of a nitrile group on the pyrrolidine ring is often considered essential for potent DPP-4 inhibition. nih.gov The coupling of pyrrolidine derivatives with amino acids has also yielded highly potent DPP-IV inhibitors. mdpi.com

| Compound Class | Key Structural Features | Finding |

| Sulfonamide Analogues | Pyrrolidine/piperidine (B6355638) scaffolds | A compound with a piperidine-3-carboxylic acid moiety showed five-fold greater efficacy than a compound derived from L-proline. The presence of a nitrile group at the S1 site was found to be necessary for DPP-4 inhibition. nih.gov |

| Benzimidazole (B57391) Analogues | Non-covalent, benzimidazole-based | Structure-activity relationship studies led to the identification of several potent and selective compounds. One compound exhibited an IC50 of 8 nM. nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.commdpi.com Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. nih.gov While direct studies on 4-(pyrrolidine-1-sulfonyl)-benzylamine are limited, related structures have been evaluated. For example, novel 2-benzoylhydrazine-1-carboxamides have been designed and tested as dual inhibitors of both AChE and BChE. nih.gov Most of these derivatives showed dual inhibition with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BChE. nih.gov In another study, a series of hybrid molecules combining (alpha)-lipoic acid and 4-amino-1-benzyl piperidines demonstrated significant BChE inhibitory activity, with some also inhibiting AChE. researchgate.net

| Compound Series | Target Enzyme | IC50 Values | Selectivity Index (SI) |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44.08–100.08 µM | Varies |

| BChE | Starting from 22 µM | Varies | |

| (alpha)-Lipoic acid + 4-amino-1-benzyl piperidines | AChE | 1.75 µM (for compound 17) | - |

| BChE | 5.61 µM (for compound 17) | - |

β-Secretase (BACE-1) is an aspartic protease that plays a key role in the formation of amyloid-β plaques, a hallmark of Alzheimer's disease. researchgate.netnih.gov Consequently, BACE-1 inhibitors are being pursued as potential disease-modifying therapies. nih.gov Research has explored compounds with a pyrrolidine moiety for BACE-1 inhibition. One study highlighted an acyl guanidine (B92328) compound featuring a pyrrolidine group that exhibited a potent IC50 of 0.25 µM against BACE-1. nih.gov This class of compounds also showed promising pharmacokinetic properties. nih.gov The development of multi-target directed ligands often incorporates structures capable of inhibiting BACE-1 alongside other targets like cholinesterases. researchgate.net

| Compound Class | Key Structural Features | BACE-1 IC50 |

| Acyl Guanidines | Pyrrolidine moiety | 0.25 µM |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. unifi.it Sulfonamides are a well-established class of CA inhibitors. nih.gov A series of benzamides incorporating 4-sulfamoyl moieties were investigated as inhibitors of several human (h) CA isoforms. nih.gov These compounds showed potent inhibition, particularly against hCA II, VII, and IX, with inhibition constants (Ki) in the low nanomolar or subnanomolar ranges. nih.gov The ubiquitous hCA II isoform was significantly inhibited by many of the studied benzenesulfonamides. unifi.it

| Compound Series | hCA I (Ki) | hCA II (Ki) | hCA VII (Ki) | hCA IX (Ki) |

| Benzamide-4-sulfonamides | 5.3–334 nM | Low nM / sub-nM | Low nM / sub-nM | Low nM / sub-nM |

| 4-(3-benzyl-guanidino)benzenesulfonamides | Weak inhibition | Significant inhibition | Subnanomolar Ki (for select compounds) | Not Reported |

Dihydropteroate (B1496061) synthase (DHPS) is an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov Sulfonamide antibiotics function by mimicking the natural substrate, p-aminobenzoic acid (pABA), and inhibiting DHPS. nih.govnih.gov This action depletes cellular folate levels, leading to an antimicrobial effect. nih.gov While specific data on this compound analogues is not prevalent, the broader class of sulfonamides has been extensively studied. Pterin-sulfonamide conjugates have been shown to competitively inhibit DHPS. nih.gov More recently, computational and experimental studies have sought to identify novel DHPS inhibitors to overcome sulfa-drug resistance, with some studies focusing on fragments like phenylsulfonyl as potent inhibitors. consensus.app

Poly(ADP-ribose) polymerases, particularly PARP-1 and PARP-2, are enzymes critical for DNA damage repair. nih.govnih.gov Inhibiting these enzymes is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. mdpi.com A number of potent PARP inhibitors feature a benzimidazole carboxamide scaffold with a cyclic amine, such as a pyrrolidine ring. nih.gov

One of the most well-studied examples is Veliparib (ABT-888), which is 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. researchgate.net This compound and its analogues exhibit excellent potency against both PARP-1 and PARP-2. researchgate.net The benzimidazole carboxamide portion mimics the nicotinamide (B372718) substrate, while the cyclic amine substituent influences potency and physical properties. nih.govresearchgate.net

| Compound | Target Enzyme | Ki | Cellular EC50 |

| Veliparib (ABT-888) | PARP-1 | 5 nM | 2 nM |

| PARP-2 | Potent inhibition | - | |

| A-620223 (2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide) | PARP-1 | 8 nM | 3 nM |

| Analogues 5cc, 5ch, 5ci, 5cj, 5co, 5cp | PARP-1 | Near or < 10 nM | Not Reported |

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators with generally anti-inflammatory and vasodilatory effects. Inhibition of sEH increases the bioavailability of EETs, making it an attractive strategy for treating cardiovascular and inflammatory diseases. nih.govmdpi.com While potent sEH inhibitors are often based on urea (B33335), amide, and carbamate (B1207046) pharmacophores that fit well within the enzyme's catalytic pocket, other functional groups have also been explored. nih.gov

Investigations into alternative chemotypes have shown that replacing the central urea or amide group with moieties such as a sulfonamide generally leads to a significant loss of inhibitory potency against sEH. nih.gov The current body of research lacks specific studies and inhibitory data for analogues directly based on the this compound scaffold, indicating this may not be a primary area of investigation for this particular chemical class in the context of sEH inhibition.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix. psu.edu Their overactivity is implicated in conditions like cancer metastasis and arthritis, making them important therapeutic targets. psu.eduacs.org The sulfonyl pyrrolidine scaffold has emerged as a promising framework for the design of potent and selective MMP inhibitors. nih.govnih.gov

A series of novel sulfonyl pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity, particularly against MMP-2, which is highly involved in tumor invasion. psu.edunih.govnih.gov These compounds have demonstrated highly selective inhibition of MMP-2 over other enzymes like aminopeptidase (B13392206) N (AP-N). nih.govnih.gov Structure-activity relationship (SAR) studies reveal that the nature of the zinc-binding group (ZBG) is critical for activity. Derivatives containing a hydroxamate group (–CONHOH) as the ZBG generally exhibit more potent MMP-2 inhibition compared to those with a carboxylate group (–COOCH3). psu.edu Furthermore, modifications to the substituents on the pyrrolidine ring influence potency; moderately long R2 groups and short R1 groups at the pyrrolidine ring have been found to favor inhibitory activity against MMP-2. psu.edu Several analogues have shown potency equal to or greater than the positive control, LY52. nih.govnih.gov

| Compound ID | R Group on Pyrrolidine Nitrogen | ZBG (Zinc-Binding Group) | MMP-2 IC50 (µM) |

| 4c | 4-Fluorobenzoyl | Hydroxamate | 0.041 |

| 4j | 3,4,5-Trimethoxybenzoyl | Hydroxamate | 0.052 |

| 5a | 4-Fluorobenzoyl | Carboxylate | 0.059 |

| 5b | 3,4,5-Trimethoxybenzoyl | Carboxylate | 0.063 |

| LY52 | (Reference Compound) | - | 0.061 |

Glycosidase Inhibition (α-glucosidase, α-amylase)

Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes mellitus. nih.gov By delaying the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can reduce postprandial hyperglycemia. nih.gov The pyrrolidine scaffold is a foundational structure in the development of various therapeutic agents, including glycosidase inhibitors. nih.govresearchgate.net

Synthetic pyrrolidine derivatives have been investigated for their ability to inhibit these key digestive enzymes. Specifically, an N-tosylpyrrolidine derivative, structurally related to the 4-(pyrrolidine-1-sulfonyl) core, has demonstrated potent inhibitory activity against α-glucosidase. Kinetic analysis of this class of compounds suggests a mixed-type inhibition mechanism against both α-glucosidase and α-amylase. nih.gov

| Compound | Target Enzyme | IC50 |

| N-tosylpyrrolidine derivative (4b) | α-glucosidase | 1.64 ± 0.08 mM |

| Acarbose (Reference) | α-glucosidase | Not specified in source |

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation and pain. Selective inhibition of the inducible isoform, COX-2, over the constitutive isoform, COX-1, is a desirable goal for anti-inflammatory therapies to reduce gastrointestinal side effects. The sulfonamide group is a well-established pharmacophore for achieving COX-2 selectivity. nih.gov

Analogues incorporating a sulfonamide group into a pyrrolidine-like heterocyclic system have been synthesized and shown to be potent and highly selective COX-2 inhibitors. nih.gov A series of sulfonamide-substituted 1,2-dihydropyrrolo[3,2,1-hi]indoles and their pyrrolo-indole counterparts were evaluated for COX inhibition. The pyrrolo[3,2,1-hi]indole derivatives, in particular, displayed exceptional potency with IC50 values in the low nanomolar range and high selectivity indices for COX-2 over COX-1. nih.gov In contrast, information regarding the inhibition of 5-lipoxygenase (5-LOX) by analogues of this compound is not prominently featured in the reviewed scientific literature.

| Compound ID | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| 2a | Phenyl | > 50 | 0.053 | > 943 |

| 2b | 4-Fluorophenyl | > 50 | 0.068 | > 735 |

| 2c | 4-Chlorophenyl | > 50 | 0.092 | > 543 |

| 2d | 4-Methoxyphenyl | > 50 | 0.066 | > 757 |

| Celecoxib | (Reference) | 50 | 0.129 | 387.6 |

Receptor Agonism and Antagonism (In Vitro and Preclinical Models)

Peroxisome Proliferator-Activated Receptors (PPARs) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in regulating lipid and glucose metabolism. psu.edu PPAR agonists, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. nih.gov Despite the extensive research into PPAR modulators, there is limited information available in the scientific literature regarding the modulation of PPARs by analogues specifically derived from the this compound scaffold. The primary focus of research for this chemical class appears to be directed toward enzyme inhibition rather than direct receptor agonism or antagonism at PPARs.

Glycine (B1666218) Transporter-1 (GlyT1) Inhibition

The glycine transporter-1 (GlyT1) regulates the concentration of the neurotransmitter glycine in the synaptic cleft. patsnap.com Inhibiting GlyT1 increases synaptic glycine levels, which in turn enhances neurotransmission at N-methyl-D-aspartate (NMDA) receptors. This mechanism is considered a promising therapeutic strategy for addressing cognitive impairments associated with schizophrenia. nih.gov

A series of novel GlyT1 inhibitors have been developed based on a benzenesulfonamide (B165840) scaffold, which is structurally related to this compound. nih.gov Through systematic modification of this scaffold, potent inhibitors have been identified. For instance, replacing an initial piperidine ring with an azepane moiety led to a modest increase in potency. Further optimization, particularly through ortho substitution on a phenyl ring within the molecule, yielded compounds with high inhibitory potency in the nanomolar range. nih.gov

| Compound ID | Description | GlyT1 IC50 (nM) |

| 39 | N-(2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl)-4-chlorobenzenesulfonamide | 37 |

CXCR4 Chemokine Receptor Antagonism

Analogues of this compound have emerged as noteworthy antagonists of the C-X-C chemokine receptor type 4 (CXCR4). This G-protein coupled receptor, along with its ligand CXCL12, plays a crucial role in various physiological and pathological processes, including cancer metastasis and inflammation. nih.gov The disruption of the CXCR4/CXCL12 signaling axis is, therefore, a significant therapeutic strategy.

A series of novel amide-sulfamide derivatives, which are structurally related to this compound, have been designed and synthesized, exhibiting potent CXCR4 inhibitory activity. nih.gov More than 70% of the compounds in one study demonstrated superior binding affinity to CXCR4 when compared to the reference drug AMD3100. nih.gov Furthermore, these compounds effectively blocked tumor cell invasion in Matrigel invasion assays, showcasing greater efficacy than AMD3100. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent CXCR4 antagonism. For instance, benzenesulfonamide analogues have been investigated, where the central phenyl ring was found to be important for inhibitory activity. nih.gov Computational modeling of these analogues docked into the CXCR4 X-ray structure has been employed to understand the binding interactions and rationalize the observed biological activities. nih.gov

The antagonistic activity of these compounds is not limited to their binding affinity. Functional assays have demonstrated their ability to inhibit CXCR4-mediated cell migration. For example, various small molecule inhibitors have been shown to significantly inhibit cell migration in response to SDF-1α, the natural ligand for CXCR4. nih.gov

| Compound Type | Assay | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Amide-sulfamide derivatives | CXCR4 Binding Assay | Potent, often superior to AMD3100 | nih.gov |

| Small molecule inhibitors (IT1t) | Competitive CXCR4 Binding (12G5 inhibition) | 29.65 ± 2.8 nM | nih.gov |

| Small molecule inhibitors (AMD11070) | Competitive CXCR4 Binding (12G5 inhibition) | 15.6 ± 7.6 nM | nih.gov |

Prostanoid EP3 Receptor Antagonism

The this compound framework is also relevant to the development of antagonists for the prostanoid EP3 receptor, another G-protein coupled receptor. The EP3 receptor is activated by prostaglandin (B15479496) E2 (PGE2) and is involved in a variety of physiological processes.

Research into the structure-activity relationship of acylsulfonamide analogues has led to the identification of potent and selective antagonists of the human EP3 receptor. researchgate.netascentagepharma.com Specifically, cinnamic acylsulfonamide analogues have been shown to display sub-nanomolar K(i) values at the EP3 receptor, with significantly lower activity at other prostanoid receptors like EP1, EP2, and EP4, indicating a high degree of selectivity. researchgate.net

Further studies on biaryl acylsulfonamide analogues have also yielded potent EP3 antagonists. These compounds typically feature a tethered ortho-substituted acidic moiety, which is a key structural feature for their binding affinity. ascentagepharma.com The strategic placement of substituents on the biaryl system has been crucial in optimizing the potency and selectivity for the EP3 receptor.

| Compound Type | Assay | Activity (Ki) | Reference |

|---|---|---|---|

| Cinnamic acylsulfonamide analogues | EP3 Receptor Binding | Sub-nanomolar | researchgate.net |

| Biaryl acylsulfonamide analogues | EP3 Receptor Binding | Potent, specific values vary with substitution | ascentagepharma.com |

Janus Kinase (JAK) Inhibition, with Emphasis on JAK-1 Selectivity

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The development of selective JAK inhibitors is a major focus in the treatment of autoimmune diseases and cancer. tandfonline.com Analogues of this compound have been investigated as potential JAK inhibitors, with a particular emphasis on achieving selectivity for JAK1.

One area of research has focused on the design of sulfonamide-triazine conjugates as JAK1 inhibitors. researchgate.netnih.gov These compounds have been designed based on the crystallographic structures of known nanomolar inhibitors complexed with JAK1, and several have exhibited low micromolar IC50 values against this target. researchgate.netnih.gov

More specifically, the discovery of selective inhibitors of JAK1 that target an isoform-restricted allosteric cysteine has been a significant advancement. nih.gov Within this work, a pyrrolidine sulfonamide compound was identified through the screening of an electrophilic compound library. nih.gov This compound, and its stereoisomers, demonstrated potent and selective inhibition of JAK1-dependent signaling pathways in human peripheral blood mononuclear cells (PBMCs). nih.gov For instance, these compounds potently inhibited IFNα-pSTAT1, IL-6-pSTAT3, and IL-2-pSTAT5 pathways, which are JAK1-dependent, while sparing JAK2- and TYK2/JAK2-dependent signaling. nih.gov

| Compound Type | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Sulfonamide-triazine conjugates | JAK1 Inhibition | Low micromolar | researchgate.netnih.gov |

| Pyrrolidine sulfonamide (compound 5a) | IFNα-pSTAT1 inhibition in human PBMCs | ~0.02 µM | biorxiv.org |

Other G-protein Coupled Receptor (GPCR) Interactions

The structural features of this compound analogues make them suitable candidates for interaction with a variety of G-protein coupled receptors beyond CXCR4 and EP3. The sulfonamide moiety, in particular, is a common feature in many GPCR ligands. nih.gov Computational profiling approaches are increasingly being used to investigate the cross-activity of drugs towards different GPCRs, which can help in rationalizing potential side effects and identifying new therapeutic applications. nih.gov

While specific, high-throughput screening data for this compound analogues against a broad panel of GPCRs is not extensively published in the available literature, the known interactions with CXCR4 and EP3 receptors suggest that this chemical scaffold has the potential to bind to other members of the GPCR family. The development of selective ligands for GPCRs is a continuous effort in drug discovery, and profiling of compound libraries containing this scaffold against a wider range of receptors could reveal novel and potent biological activities. nih.gov

Antiproliferative and Anticancer Mechanisms (In Vitro and Preclinical Models)

Analogues of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key cellular processes such as cell cycle progression and apoptosis, as well as interference with specific protein-protein interactions that are critical for cancer cell survival.

Cell Cycle Regulation and Apoptosis Induction Studies

A number of studies have highlighted the ability of benzenesulfonamide derivatives to inhibit cancer cell proliferation. For example, certain N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown consistent antiproliferative activity against human leukemia, breast adenocarcinoma, and colorectal carcinoma cell lines.

N-(6(4)-indazolyl)-benzenesulfonamide derivatives have also been synthesized and evaluated for their antiproliferative effects. Several compounds in this series exhibited pharmacologically interesting activity against human ovarian carcinoma (A2780), human lung adenocarcinoma (A549), and murine leukemia (P388) cell lines, with some compounds showing IC50 values in the low micromolar to sub-micromolar range. nih.gov

The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis. For instance, the aforementioned indazole-sulfonamides were found to trigger apoptosis by upregulating the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov Furthermore, cytofluorimetric analysis of the cell cycle revealed that these compounds can cause cell cycle arrest. At higher concentrations (IC75), a block in the G2/M phase was observed, while at lower concentrations (IC50), a predominant block in the G0/G1 phase was noted for most compounds. nih.gov

| Compound Series | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(6(4)-indazolyl)-benzenesulfonamides (Compound 2c) | A2780, A549, P388 | 0.50 - 1.83 µM | nih.gov |

| N-(6(4)-indazolyl)-benzenesulfonamides (Compound 3c) | A2780, A549, P388 | 0.58 - 5.83 µM | nih.gov |

| Benzenesulfonamide-bearing imidazole (B134444) (Compound 23) | IGR39 (Melanoma) | 27.8 ± 2.8 µM | biorxiv.org |

| Benzenesulfonamide-bearing imidazole (Compound 23) | MDA-MB-231 (Breast Cancer) | 20.5 ± 3.6 µM | biorxiv.org |

Modulation of Specific Protein-Protein Interactions (e.g., p53-MDM2)

The interaction between the tumor suppressor protein p53 and its negative regulator, the murine double minute 2 (MDM2) protein, is a critical target in cancer therapy. Inhibition of this interaction can lead to the reactivation of p53's tumor-suppressive functions. Several small molecules incorporating the sulfonamide or pyrrolidine scaffold have been identified as inhibitors of the p53-MDM2 interaction. nih.govnih.gov

Novel p53-MDM2 inhibitors bearing pyrrolidone scaffolds have been successfully identified through structure-based design. nih.gov These compounds have demonstrated nanomolar inhibitory activity, with Ki values as low as 150.0 nM. nih.gov Their mechanism of action involves both hydrophobic and hydrogen bonding interactions with the MDM2 protein. nih.gov These inhibitors have shown selective activity against tumor cells with wild-type p53 and have been effective in inhibiting tumor growth in xenograft models. nih.gov

Furthermore, a nonpeptidic sulfonamide was identified through 3D database searching based on a pharmacophore model of MDM2 binding. This compound was shown to inhibit the physical interaction between recombinant p53 and MDM2 in vitro and to increase p53-dependent transcription in an MDM2-overexpressing cell line. nih.gov

More recently, a class of spiro-oxindoles has been reported as potent and selective small-molecule inhibitors of the MDM2-p53 interaction. nih.gov One such inhibitor, MI-888, exhibited a Ki of 0.44 nM and demonstrated potent cell growth inhibition in cancer cell lines with wild-type p53, with IC50 values in the nanomolar range. nih.gov This compound showed over 100-fold selectivity for cancer cells with wild-type p53 compared to those with a deleted p53 gene. nih.gov

| Compound Type | Assay | Activity (Ki / IC50) | Reference |

|---|---|---|---|

| Pyrrolidone derivatives (Compound 60a) | p53-MDM2 Inhibition | Ki = 150.0 nM | nih.gov |

| Spiro-oxindole (MI-888) | MDM2 Binding | Ki = 0.44 nM | nih.gov |

| Spiro-oxindole (MI-888) | Cell Growth Inhibition (SJSA-1) | IC50 = 80 nM | semanticscholar.org |

| Spiro-oxindole (MI-888) | Cell Growth Inhibition (RS4;11) | IC50 = 60 nM | semanticscholar.org |

Inhibition of Key Cancer Signaling Pathways

Analogues of this compound, belonging to the broader class of sulfonamides, have been investigated for their potential to inhibit key signaling pathways implicated in cancer progression. These pathways are crucial for tumor cell proliferation, survival, and metastasis. Research has focused on their ability to modulate targets such as carbonic anhydrases and components of the Wnt/β-catenin signaling cascade.

One of the primary mechanisms by which sulfonamide derivatives exert their anticancer effects is through the inhibition of carbonic anhydrase (CA) isozymes, particularly the tumor-associated isoforms CA IX and CA XII. nih.gov These enzymes are involved in regulating pH in the tumor microenvironment, which is critical for tumor growth and metastasis. nih.govnih.gov Inhibition of these CAs can lead to acidification of the intracellular space, triggering apoptosis. nih.gov Certain N,N-dialkylthiocarbamylsulfenamido-sulfonamides have demonstrated potent inhibition of these cancer-related CAs and have shown significant tumor cell growth inhibition in vitro against a wide range of cancer cell lines, including leukemia, non-small cell lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancers, with GI50 values in the nanomolar range (10-75 nM). nih.gov

Furthermore, some sulfonamide derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently deregulated in various cancers, leading to aberrant cell growth. nih.gov For instance, Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate was found to inhibit the Wnt reporter with an IC50 value of 7.0 μM and suppressed the growth of HCT116 colon cancer cells with an IC50 of 20.2 μM. nih.gov Other studies on benzoxazole (B165842) clubbed 2-pyrrolidinones, which share structural similarities, identified a 4-SO2NH2 phenyl derivative as a potent inhibitor of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in cancer pathogenesis. This compound exhibited an IC50 value of 7.6 nM against MAGL and showed a 31.88% growth inhibition in the SNB-75 cell line of CNS cancer. nih.gov

The cytotoxic activity of various pyrrolidone and sulfonamide derivatives has been evaluated against several human cancer cell lines, demonstrating their potential as anticancer agents.

| Compound Class/Derivative | Cell Line | Activity | Value |

|---|---|---|---|

| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | Various Cancer Cell Lines | GI50 | 10-75 nM nih.gov |

| Ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate | HCT116 (Colon) | IC50 | 20.2 µM nih.gov |

| Benzoxazole clubbed 2-pyrrolidinone (B116388) (4-SO2NH2 phenyl derivative) | MAGL Enzyme | IC50 | 7.6 nM nih.gov |

| Benzoxazole clubbed 2-pyrrolidinone (4-SO2NH2 phenyl derivative) | SNB-75 (CNS) | % Growth Inhibition | 31.88% nih.gov |

| 1,2,4-Triazine Sulfonamide Derivative (MM131) | DLD-1 (Colon) | IC50 | 3.4 µM nih.gov |

| 1,2,4-Triazine Sulfonamide Derivative (MM131) | HT-29 (Colon) | IC50 | 3.9 µM nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | % Viability Reduction | to 28.0% - 29.6% mdpi.com |

Antimicrobial and Antifungal Investigations (In Vitro)

The antimicrobial potential of compounds related to this compound has been explored, revealing a broad spectrum of activity against various bacterial and fungal pathogens. The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents.

Sulfonamide derivatives have demonstrated significant inhibitory effects against Gram-positive bacteria, including strains of Staphylococcus aureus and Bacillus subtilis. In studies evaluating a range of sulfonamide compounds, significant activity was observed, with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. For example, certain derivatives showed potent activity against S. aureus with MIC values as low as 4 µg/mL. researchgate.net Another study on clinical isolates of S. aureus found MIC values for different sulfonamide derivatives ranging from 32 to 512 µg/mL, with one compound, N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamide, showing the strongest inhibition. nih.gov

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sulfonamide Derivative 3c | Staphylococcus aureus | 4 researchgate.net |

| Sulfonamide Derivative 4b | Staphylococcus aureus | 256 researchgate.net |

| N-(2-Hydroxy-4-nitro-phenyl)-4-metil-benzensulfonamide | S. aureus (clinical isolates) | 32 - >512 nih.gov |

| Benzamide Derivative 5a | Bacillus subtilis | 6.25 nanobioletters.com |

| Benzamide Derivative 6c | Bacillus subtilis | 6.25 nanobioletters.com |

Analogues have also been tested against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results indicate a variable spectrum of activity. Some sulfonamide compounds have shown notable efficacy, with MIC values against certain strains being quite low. For instance, compound 5b exhibited an MIC of 4 µg/mL against P. aeruginosa. researchgate.net However, in some cases, higher concentrations were required to inhibit Gram-negative bacteria compared to Gram-positive strains. researchgate.net Benzamide derivatives have also been synthesized and tested, with some showing excellent activity against E. coli, with MIC values as low as 3.12 µg/mL. nanobioletters.com

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Sulfonamide Derivative 5b | Pseudomonas aeruginosa | 4 researchgate.net |

| Sulfonamide Derivative 3c | Pseudomonas aeruginosa | 32 researchgate.net |

| Sulfonamide Derivative 3c | Escherichia coli | 64 researchgate.net |

| Benzamide Derivative 5a | Escherichia coli | 3.12 nanobioletters.com |

| Benzamide Derivative 6b | Escherichia coli | 3.12 nanobioletters.com |